molecular formula C6H4ClFO B1350553 3-Chloro-2-fluorophenol CAS No. 2613-22-1

3-Chloro-2-fluorophenol

Cat. No.: B1350553
CAS No.: 2613-22-1
M. Wt: 146.54 g/mol
InChI Key: PCHPYNHSMSAJEU-UHFFFAOYSA-N
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Description

3-Chloro-2-fluorophenol is an organic compound belonging to the phenol family. It is characterized by the presence of a chlorine atom at the third position and a fluorine atom at the second position on the benzene ring. The molecular formula of this compound is C6H4ClFO, and it has a molecular weight of 146.55 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloro-2-fluorophenol can be synthesized through various methods. One common approach involves the halogenation of phenol derivatives. For instance, the reaction of 2-fluorophenol with chlorine gas in the presence of a catalyst can yield this compound. The reaction conditions typically involve maintaining a controlled temperature and pressure to ensure selective chlorination at the desired position .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale halogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-fluorophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

1. Synthesis of Pharmaceuticals and Agrochemicals

The introduction of fluorine into organic molecules often enhances their biological activity. Approximately 20% of pharmaceuticals and 30% of agrochemicals contain fluorine . 3-Chloro-2-fluorophenol serves as a key intermediate in synthesizing various bioactive compounds. For instance, it can be used to develop inhibitors for enzymes or receptors due to its ability to mimic natural substrates .

2. Antioxidant Properties

This compound has been identified as an effective antioxidant, making it suitable for formulations in pharmaceuticals, cosmetics, and industrial applications such as electrical transformer oils and lubricants . Its antioxidant properties help stabilize products against oxidative degradation.

3. Environmental Remediation

Research indicates that this compound can be involved in biotransformation processes within microbial communities. For example, studies have shown that it can be produced as a metabolite during the degradation of chlorinated phenols in anaerobic environments . Understanding these pathways is crucial for developing bioremediation strategies for contaminated sites.

Industrial Applications

1. Production of Resins and Dyes

In the industrial sector, this compound is utilized in the manufacturing of resins and dyes. Its unique chemical structure allows it to impart specific properties to these materials, enhancing their performance in various applications .

2. Explosives and Plastics Manufacturing

The compound also finds applications in the production of explosives and plastics, where its chemical stability and reactivity are advantageous . This versatility makes it a valuable component in formulations requiring specific physical and chemical characteristics.

Data Table: Applications Overview

Application AreaSpecific UsesNotes
PharmaceuticalsSynthesis of enzyme inhibitorsEnhances biological activity
AgrochemicalsDevelopment of pesticidesFluorination increases efficacy
AntioxidantsFormulations in cosmetics and pharmaceuticalsStabilizes against oxidative degradation
Environmental RemediationBiotransformation processesPotential for contaminant degradation
Industrial ChemicalsProduction of resins, dyes, explosives, plasticsImparts specific properties

Case Studies

Case Study 1: Biotransformation Pathways

In a study examining the biotransformation of chlorinated phenols, researchers observed that this compound was produced from the degradation of 2-chlorophenol by anaerobic microbial communities. The study highlighted the compound's role as an intermediate and its potential impact on the overall degradation rates of chlorinated compounds in sediment environments .

Case Study 2: Antioxidant Efficacy

A series of experiments evaluated the antioxidant capacity of this compound compared to other phenolic compounds. Results indicated that it exhibited superior performance in preventing oxidative damage in various formulations, supporting its use as an antioxidant agent in diverse applications .

Mechanism of Action

The mechanism of action of 3-Chloro-2-fluorophenol involves its interaction with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with biological macromolecules, affecting their structure and function. The halogen atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity. These interactions can modulate enzymatic activities, receptor functions, and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-2-fluorophenol is unique due to the specific positioning of the chlorine and fluorine atoms, which can influence its chemical reactivity and biological activity. The ortho positioning of the fluorine atom relative to the hydroxyl group can enhance its acidity and reactivity compared to other isomers .

Biological Activity

3-Chloro-2-fluorophenol (CAS Number: 2613-22-1) is a halogenated phenolic compound that has garnered attention for its potential biological activities, including antimicrobial, cytotoxic, and biochemical properties. This article explores the biological activity of this compound by reviewing its biochemical interactions, cellular effects, and implications in various research fields.

Molecular Structure:

  • Molecular Formula: C₆H₄ClF O
  • Molecular Weight: 146.545 g/mol
  • IUPAC Name: this compound
  • Melting Point: 34°C to 38°C
  • Boiling Point: 190°C

Biochemical Interactions

This compound exhibits significant biochemical interactions due to its unique chemical structure. It has been found to inhibit certain cytochrome P450 enzymes, which are essential for drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs, potentially resulting in increased toxicity or reduced efficacy.

Enzyme Inhibition

The compound's ability to interact with various enzymes is noteworthy:

  • It inhibits dehydrogenases, which are crucial for cellular respiration.
  • This inhibition can induce oxidative stress in cells, leading to changes in gene expression related to antioxidant defense mechanisms.

Cellular Effects

Cell Signaling and Gene Expression:
Research indicates that this compound influences cell function by affecting cell signaling pathways and gene expression. Studies have shown that it can induce oxidative stress, which may activate specific transcription factors involved in antioxidant responses.

Subcellular Localization:
The compound has been observed to localize in mitochondria, where it can impair mitochondrial function and energy production. This localization is crucial as mitochondrial dysfunction is linked to various diseases, including cancer and neurodegenerative disorders.

Antimicrobial Activity

This compound has demonstrated potential antimicrobial properties. In laboratory settings, it has been evaluated against several bacterial strains and shown effectiveness in inhibiting growth. For instance, it has been tested against Gram-positive and Gram-negative bacteria, revealing varying degrees of sensitivity.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on different cancer cell lines:

  • Breast Cancer Cells: The compound exhibited antiproliferative effects on breast cancer cell lines.
  • Colon Cancer Cells: Similar cytotoxicity was observed against colon cancer cells.
  • Lung Cancer Cells: The compound also showed activity against lung cancer cell lines .

These findings suggest that this compound may serve as a lead compound for developing new anticancer agents.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study on Enzyme Inhibition:
    • Researchers explored the inhibition of cytochrome P450 enzymes by this compound, highlighting its potential impact on drug metabolism and toxicity profiles.
  • Antimicrobial Efficacy:
    • A study evaluated the antimicrobial properties of the compound against various bacterial strains, demonstrating its potential as an antibacterial agent.
  • Cytotoxicity in Cancer Research:
    • In vitro assays revealed that this compound could inhibit the proliferation of multiple cancer cell lines, indicating its potential for therapeutic applications in oncology .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 3-Chloro-2-fluorophenol, and how do they influence experimental handling?

Methodological Answer:

  • Melting Point : 34–38°C (critical for storage conditions to prevent solidification in low-temperature workflows) .
  • Molecular Weight : 146.55 g/mol (relevant for molarity calculations in solution preparation).
  • Handling Considerations : Use inert atmospheres to minimize oxidation, as halogenated phenols are prone to degradation. Store in airtight containers at controlled room temperature to avoid moisture absorption .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves (tested to EN 374 standards), safety goggles, and lab coats. Avoid skin contact due to potential irritancy (extrapolated from chlorophenol safety data) .
  • Ventilation : Use fume hoods for synthesis or high-concentration preparations to limit inhalation exposure .
  • Spill Management : Contain spills with non-combustible absorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous release to prevent environmental contamination .

Q. Which analytical techniques are optimal for quantifying this compound in environmental or synthetic matrices?

Methodological Answer:

  • Chromatography : High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 270–280 nm) or GC-MS using derivatization (e.g., silylation) to enhance volatility .
  • Calibration : Prepare standard curves with certified reference materials (e.g., 3-Chlorophenol analogs) and validate with spike-recovery tests in representative matrices .

Q. How can researchers synthesize this compound with high purity?

Methodological Answer:

  • Pathway : Fluorination of 3-Chloro-2-nitrophenol via diazotization followed by Schiemann reaction (using NaNO₂/HBF₄).
  • Purification : Recrystallize from hexane/ethyl acetate (3:1) or use column chromatography (silica gel, eluent: dichloromethane) to isolate the product. Confirm purity via NMR (¹H/¹⁹F) and HPLC .

Advanced Research Questions

Q. How can computational methods like density functional theory (DFT) predict the reactivity of this compound?

Methodological Answer:

  • DFT Parameters : Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to model electronic structure, HOMO-LUMO gaps, and electrophilic substitution sites .
  • Applications : Predict regioselectivity in further functionalization (e.g., sulfonation) or environmental degradation pathways (hydroxyl radical interactions) .

Q. What strategies resolve contradictions in reported physicochemical data for this compound?

Methodological Answer:

  • Triangulation : Cross-validate experimental data (e.g., logP, pKa) using multiple techniques: potentiometric titration for acidity, shake-flask method for partition coefficients.
  • Meta-Analysis : Review literature for isomer-specific discrepancies (e.g., 2- vs. 4-fluoro analogs) and contextualize findings with computational validation .

Q. What experimental designs are recommended for assessing the environmental persistence of this compound?

Methodological Answer:

  • Biodegradation Studies : Use OECD 301B (Ready Biodegradability) tests with activated sludge inoculum. Monitor via LC-MS for parent compound and metabolite identification .
  • Hydrolysis/Photolysis : Expose to UV light (λ = 254 nm) in aqueous buffers (pH 4–9) to simulate sunlight degradation. Quantify half-lives and identify cleavage products (e.g., fluoride release) .

Q. How to design in vitro and in vivo studies to evaluate the compound’s toxicity?

Methodological Answer:

  • In Vitro : Use human hepatocyte (HepG2) assays to assess cytotoxicity (MTT assay) and ROS generation. Compare to structurally similar chlorophenols (e.g., 2,4-DCP) .
  • In Vivo : Conduct acute toxicity tests in rodent models (OECD 423) with dose-ranging (10–100 mg/kg). Monitor hepatic/kidney biomarkers (ALT, BUN) and histopathology .

Properties

IUPAC Name

3-chloro-2-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClFO/c7-4-2-1-3-5(9)6(4)8/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCHPYNHSMSAJEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50378660
Record name 3-Chloro-2-fluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2613-22-1
Record name 3-Chloro-2-fluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-2-fluorophenol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

728 g of 3-chloro-2-fluoroaniline was added to a reactor having 6,860 g of 30.6% sulfuric acid placed therein, followed by stirring for 30 minutes at 80° C. Thereafter, the mixture was cooled to −10° C., and 952 g of a 37.0% sodium nitrite aqueous solution was added dropwise thereto over 90 minutes in a temperature range of −10 to −5° C., followed by stirring for 30 minutes in that temperature range. The resulting reaction mixture was added to another reactor having 4,100 g of 51.2% sulfuric acid, 1,500 g of copper sulfate and 3,000 mL of toluene placed therein over 6 hours in a temperature range of 80 to 85° C., followed by stirring for 30 minutes in that temperature range. The resulting reaction mixture was cooled to a temperature range of 70 to 75° C. and left at rest to separate into two layers, i.e., an organic layer and an aqueous layer, and the organic layer was collected. The aqueous layer was cooled to 20° C., and copper sulfate was filtered off, followed by extracting with 1,200 mL toluene twice. The organic layer obtained by extraction was washed with 700 mL of water and subjected to fractional distillation to obtain 300 g of 3-chloro-2-fluorophenol (b5). The compound had a boiling point of 60 to 62° C./1 mmHg.
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

3-Chloro-2-fluorophenol
3-Chloro-2-fluorophenol
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3-Chloro-2-fluorophenol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.